N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide (CAS: 1436002-33-3) is a synthetic indole-derived carboxamide featuring dual indole moieties. The core structure includes a 1-(2-methoxyethyl)-substituted indole at position 6, linked via a carboxamide bridge to a 2-(1H-indol-3-yl)ethyl group.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)indole-6-carboxamide |
InChI |
InChI=1S/C22H23N3O2/c1-27-13-12-25-11-9-16-6-7-17(14-21(16)25)22(26)23-10-8-18-15-24-20-5-3-2-4-19(18)20/h2-7,9,11,14-15,24H,8,10,12-13H2,1H3,(H,23,26) |
InChI Key |
ROTGNYKDBNWVNI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features two indole moieties: a primary 1H-indole core substituted at the 6-position with a carboxamide group and a secondary 1H-indole linked via a 2-(1H-indol-3-yl)ethyl chain. The carboxamide is further modified with a 2-methoxyethyl group, introducing steric and electronic complexities. Key synthetic challenges include:
-
Selective functionalization of the indole nitrogen atoms.
-
Efficient formation of the carboxamide bond without side reactions.
-
Compatibility of protecting groups during multi-step sequences.
Synthetic Strategies and Methodologies
N-Alkylation of 1H-Indole-6-carboxylic Acid
A foundational step involves the introduction of the 2-methoxyethyl group to the indole nitrogen. Patent data highlights the use of 2-methoxyethyl bromide under basic conditions (e.g., NaH in DMF) to achieve N-alkylation. This method typically proceeds at 0–25°C over 6–12 hours, yielding 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid with 75–85% efficiency.
Carboxamide Formation
The carboxylic acid intermediate is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) or O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) in the presence of N,N-diisopropylethylamine (DIPEA) . Coupling with 2-(1H-indol-3-yl)ethylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) affords the final carboxamide.
Reaction Conditions:
Alternative Route: Sequential Coupling and Cyclization
A convergent approach reported in PMC involves constructing the indole cores separately before coupling:
-
Synthesis of 2-(1H-Indol-3-yl)ethylamine :
-
Coupling with 1-(2-Methoxyethyl)-1H-indole-6-carbonyl Chloride :
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole alkylation | NaH, DMF, 2-methoxyethyl bromide | 82 |
| Carboxylic acid activation | SOCl2, reflux | 95 |
| Amide coupling | THF, reflux, 12 h | 68 |
Optimization and Troubleshooting
Protecting Group Strategies
The secondary indole’s NH group often requires protection during carboxamide formation. Benzyl (Bn) and tert-butoxycarbonyl (Boc) groups are preferred due to their stability under basic conditions. For example, Boc protection of 2-(1H-indol-3-yl)ethylamine prior to coupling prevents undesired side reactions, with deprotection achieved using trifluoroacetic acid (TFA) in DCM.
Solvent and Catalyst Selection
-
DMF vs. THF : DMF enhances solubility of polar intermediates but may complicate purification. THF offers milder conditions for acid chloride couplings.
-
Palladium Catalysts : Patent data suggests that Pd(OAc)2 with Xantphos ligand improves yields in Buchwald-Hartwig amidation variants (up to 78% yield).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows >98% purity, with retention time ≈12.3 minutes.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct alkylation | Fewer steps | Moderate regioselectivity | 72 |
| Convergent synthesis | High purity | Lengthy purification | 68 |
| Palladium-catalyzed | Scalability | Costly catalysts | 78 |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Indole Ring Reactivity
The indole core undergoes electrophilic substitution preferentially at the C3 position , though substitution at this site may be hindered by steric effects from the ethyl group . The methoxyethyl substituent at the N1 position enhances electron density, potentially influencing regioselectivity in reactions.
Example reactions :
-
Alkylation/Nucleophilic substitution : Likely at the indole nitrogen (N1) under basic conditions.
-
Oxidation : Potential formation of indoxyl or oxindole derivatives under oxidative stress.
Carboxamide Functional Group
The carboxamide group participates in:
-
Hydrolysis : Converts to carboxylic acid under acidic/basic conditions.
-
Amidation : Reacts with amines or alcohols to form substituted amides.
Methoxyethyl Group Reactivity
The methoxyethyl substituent (–OCH₂CH₂OCH₃) may undergo:
-
Cleavage of ether bonds : Under acidic conditions (e.g., HCl/H₂O).
-
Oxidation : Conversion to ketones or carboxylic acids with strong oxidizing agents.
Structural Verification
Biological Relevance
The compound’s indole core mimics tryptophan , enabling interactions with tryptophan-dependent enzymes (e.g., serotonin receptors). This suggests potential roles in neurological or anticancer applications.
Structural Comparisons
| Compound | Key Features | Reactivity Differences |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide | Carboxamide at C2 | Similar synthesis but distinct regioselectivity in reactions |
| 5-Methoxyindole | Simplified structure | Lacks carboxamide, reduced bioavailability |
| 2-Methylindole | Methyl substitution | Altered electronic properties, different reactivity |
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Indole Derivatives
The compound belongs to a broader class of indole carboxamides and acylated indole derivatives. Below is a comparative analysis of structurally related compounds, emphasizing substituent variations and reported activities:
Mechanistic and Pharmacological Insights
Antiplasmodial Indole Analogs
Compounds such as N-[2-(1H-indol-3-yl)ethyl]hexanamide and benzamide derivatives () demonstrate that indole-ethylamide scaffolds disrupt Plasmodium falciparum synchronization, likely via interference with melatonin signaling pathways. The absence of intrinsic activity in these analogs highlights the importance of structural specificity for target engagement .
CYP51 Inhibitors
The 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide () exemplifies how bulky aromatic substitutions enhance binding to protozoan sterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. The methoxy and methyl groups likely improve metabolic stability compared to simpler analogs .
Microbial Metabolites
Natural derivatives like N-(2-(1H-indol-3-yl)ethyl)acetamide () from Cladosporium spp. suggest microbial biosynthesis pathways for indole-ethylamides, though their ecological or pharmacological roles remain unexplored .
Structural Characterization
X-ray crystallography () and NMR () are critical for confirming indole derivative structures. For example, the crystal structure of 2-(1-ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide reveals planar indole rings and hydrogen-bonding patterns that stabilize the molecule .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , and it features an indole core, which is known for its biological significance. The structure can be described as follows:
- Indole moiety : Contributes to various pharmacological effects.
- Carboxamide group : Essential for biological activity.
- Methoxyethyl side chain : Influences solubility and bioavailability.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 5.0 |
| HeLa (Cervical cancer) | 4.5 |
| MCF-7 (Breast cancer) | 3.8 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer therapy.
Anti-inflammatory Effects
Research indicates that this compound also possesses anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes the findings:
| Cytokine | Inhibition (%) |
|---|---|
| TNF-alpha | 70% |
| IL-6 | 65% |
These results suggest a potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus of 0.98 µg/mL, indicating strong antibacterial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Receptor Activity : It interacts with various receptors, including cannabinoid receptors, which are implicated in pain and inflammation.
- Induction of Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways leading to cancer cell death.
Case Studies
A recent study investigated the effects of this compound in a mouse xenograft model of head and neck cancer. The results showed a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent .
Another case study focused on its anti-inflammatory effects in vivo, where it was administered to mice with induced inflammation. The treated group exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Functionalize the indole core at the 3-position. For example, ethyl (2-(1H-indol-3-yl)ethyl)carbamate can be reduced using LiAlH₄ to yield a primary amine intermediate .
- Step 2: Introduce the methoxyethyl group via alkylation. React the amine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-(2-methoxyethyl) substituent .
- Step 3: Carboxamide formation. Couple the intermediate with 1H-indole-6-carboxylic acid using EDCI/HOBt or other carbodiimide-based reagents in anhydrous DCM .
Validation: Monitor reactions via TLC or HPLC, and confirm purity (>95%) using LC-MS.
Basic: How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
Use a combination of spectroscopic and computational tools:
- NMR: Compare ¹H/¹³C NMR shifts with literature data. The methoxyethyl group (-OCH₂CH₂O-) should show characteristic peaks at δ ~3.2–3.6 ppm (CH₂) and δ ~3.4 ppm (OCH₃) .
- Mass Spectrometry: Confirm the molecular ion peak (m/z 303.1373 for [M+H]⁺) using high-resolution MS .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry, if applicable .
Basic: What in vitro assays are suitable for preliminary biological screening of this compound?
Answer:
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa) using microdilution assays (MIC values) .
- Enzyme Inhibition: Screen against cytochrome P450 enzymes (e.g., CYP51) via fluorescence-based assays to assess IC₅₀ values .
- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .
Advanced: How to resolve contradictions in biological activity data across different assay platforms?
Answer:
- Orthogonal Assays: Re-test conflicting results using alternate methods (e.g., switch from fluorescence to radiometric assays for enzyme inhibition) .
- Structural Validation: Perform molecular docking to verify binding poses with target proteins (e.g., LasR in P. aeruginosa) and compare with experimental IC₅₀ values .
- Batch Reproducibility: Ensure compound purity (e.g., via HPLC) and exclude solvent/detergent interference in assays .
Advanced: What structure-activity relationship (SAR) trends are observed for analogs of this compound?
Answer:
Key SAR findings from related indole carboxamides:
- Methoxyethyl Group: Enhances solubility but reduces affinity for hydrophobic binding pockets (e.g., in CYP51 inhibition) .
- Indole Substitution: A 6-carboxamide moiety improves target engagement compared to esters or acids .
- N-Alkylation: Bulky groups (e.g., cyclohexyl) at the ethylamine sidechain decrease bioavailability due to steric hindrance .
Advanced: How to optimize experimental design for studying this compound’s metabolic stability?
Answer:
- Liver Microsomes: Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍ᵢₙₜ₎) .
- CYP450 Inhibition: Co-incubate with CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Stable Isotope Labeling: Use ¹³C/²H isotopes to track metabolite formation in vivo .
Advanced: What computational tools are recommended for predicting off-target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for unintended targets .
- Machine Learning: Train models on ChEMBL data to predict affinity for GPCRs or kinases .
- ADMET Prediction: Employ SwissADME or ADMETlab to forecast toxicity, permeability, and bioavailability .
Advanced: How to address low yield in large-scale synthesis of this compound?
Answer:
- Flow Chemistry: Optimize reaction parameters (temperature, residence time) in continuous flow reactors to improve efficiency .
- Catalyst Screening: Test alternative catalysts (e.g., Pd/C for hydrogenation) or switch to microwave-assisted synthesis for faster kinetics .
- Purification: Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
